

An In-Depth Technical Guide to Bis-Tris Methane Buffer: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis-Tris methane, chemically known as 2-[Bis(2-hydroxyethyl)amino]-2- (hydroxymethyl)propane-1,3-diol, is a versatile zwitterionic buffer widely employed in biochemical, molecular biology, and biopharmaceutical research. Its popularity stems from its effective buffering capacity in the slightly acidic to neutral pH range, making it a suitable alternative to cacodylate and certain Tris-based buffers. This guide provides a comprehensive overview of the core properties of Bis-Tris methane, its advantages in various applications, and detailed protocols for its use in protein electrophoresis.

Core Properties of Bis-Tris Methane

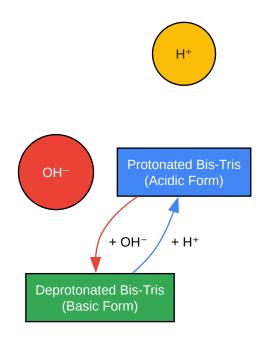
Bis-Tris methane is a tertiary amine that possesses five hydroxyl groups, contributing to its high water solubility. Its zwitterionic nature at its pKa minimizes changes in buffer pH with temperature fluctuations, a desirable characteristic for many experimental procedures.

Physicochemical Properties

The fundamental properties of Bis-Tris methane are summarized in the table below, providing a quick reference for laboratory use.

Property	Value	
Chemical Formula	C ₈ H ₁₉ NO ₅	
Molecular Weight	209.24 g/mol [1]	
Appearance	White crystalline powder	
pKa at 25°C	6.5[2]	
Effective pH Range	5.8 – 7.2[2][3][4]	
dpKa/dT (°C ⁻¹)	-0.016	
Solubility in Water	High	

Temperature Dependence of pKa


The pH of a buffer is dependent on temperature, a critical consideration for experiments conducted at temperatures other than ambient. The change in pKa per degree Celsius (dpKa/dT) for Bis-Tris methane is relatively small compared to some other common buffers like Tris. This property contributes to its utility in maintaining a stable pH over a range of experimental temperatures.

Temperature (°C)	рКа
4	6.84
20	6.58
25	6.50
37	6.27

Buffering Mechanism

The buffering capacity of Bis-Tris methane is centered around the protonation and deprotonation of its tertiary amine group. In solution, an equilibrium is established between the protonated (acidic) and deprotonated (basic) forms of the molecule.

Click to download full resolution via product page

Buffering mechanism of Bis-Tris methane.

Applications in Research and Drug Development

Bis-Tris methane's properties make it a valuable tool in a variety of scientific applications.

Protein Electrophoresis (SDS-PAGE)

Bis-Tris methane is a key component in a discontinuous buffer system for sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). This system offers several advantages over the traditional Laemmli (Tris-glycine) system, including a more stable, neutral pH environment that can improve the resolution of certain proteins and minimize protein modifications during the electrophoretic run. The use of different trailing ions, such as MES or MOPS, allows for the fine-tuning of protein separation based on their molecular weight.[5]

Chromatography

In various chromatography techniques, such as ion-exchange and size-exclusion chromatography, Bis-Tris methane can be used to maintain a stable pH of the mobile phase. Its relatively low ionic strength at typical working concentrations is also advantageous in these applications.

Protein Crystallization

The stability of Bis-Tris methane's pKa with temperature and its inertness towards many proteins make it a suitable buffer for protein crystallization trials. It can be screened across its effective pH range to determine the optimal conditions for crystal growth.

Cell Culture

In some cell culture applications, Bis-Tris methane can be used as a non-toxic alternative to other buffers for maintaining the pH of the culture medium.[1]

Experimental Protocol: Bis-Tris SDS-PAGE

This section provides a detailed methodology for preparing and running a Bis-Tris polyacrylamide gel for protein separation.

Reagents and Stock Solutions

- Bis-Tris Methane (MW: 209.24 g/mol)
- Acrylamide/Bis-acrylamide solution (40%)
- Sodium Dodecyl Sulfate (SDS)
- Ammonium Persulfate (APS)
- N,N,N',N'-Tetramethylethylenediamine (TEMED)
- MES (2-(N-morpholino)ethanesulfonic acid) or MOPS (3-(N-morpholino)propanesulfonic acid)
- EDTA (Ethylenediaminetetraacetic acid)
- Glycerol
- · Bromophenol Blue
- Dithiothreitol (DTT) or β-mercaptoethanol (BME)

Deionized Water (diH₂O)

Buffer Preparation

- 4.2.1. 4X Resolving Gel Buffer (1.0 M Bis-Tris, pH 6.8)
- Dissolve 83.7 g of Bis-Tris methane in 300 mL of diH₂O.
- Adjust the pH to 6.8 with concentrated HCl.
- Bring the final volume to 400 mL with diH₂O.
- Store at 4°C.
- 4.2.2. 4X Stacking Gel Buffer (0.5 M Bis-Tris, pH 6.8)
- Take 200 mL of the 4X Resolving Gel Buffer.
- Add 200 mL of diH2O.
- Verify the pH is 6.8.
- Store at 4°C.
- 4.2.3. 10X Running Buffer (0.5 M MOPS or MES, 0.5 M Tris, 1% SDS, 10 mM EDTA)

Note: Choose MOPS for separating medium to large proteins and MES for small to medium proteins.

- Dissolve the following in 800 mL of diH₂O:
 - For MOPS: 104.6 g MOPS
 - For MES: 97.6 g MES
 - 60.6 g Tris base
 - 10 g SDS

- 3.72 g EDTA (disodium salt)
- Do not adjust the pH.
- Bring the final volume to 1 L with diH2O.
- Store at room temperature. Dilute to 1X with diH2O before use.
- 4.2.4. 4X Sample Loading Buffer (LDS Sample Buffer)
- To 5 mL of diH₂O, add:
 - 1.0 g SDS
 - 0.5 g Glycerol
 - o 0.21 g Bis-Tris
 - o 0.002 g Bromophenol Blue
- Adjust the pH to 7.2 with HCl.
- Bring the final volume to 10 mL with diH₂O.
- Store in aliquots at -20°C. Before use, add a reducing agent (DTT to 50 mM or BME to 2%).

Polyacrylamide Gel Casting

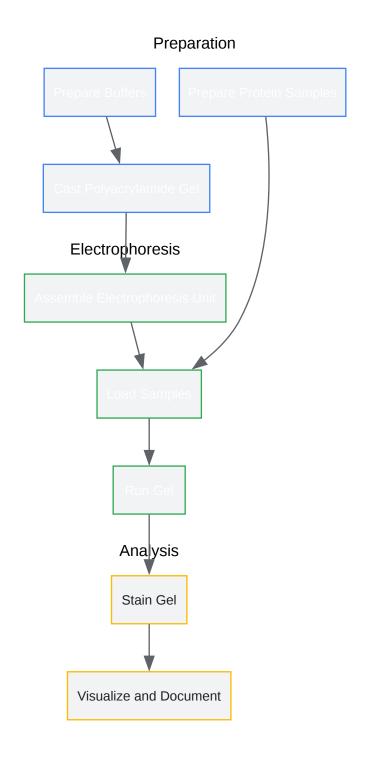
This protocol is for a standard 1.0 mm thick mini-gel.

Component	10% Resolving Gel (for 2 gels)	4% Stacking Gel (for 2 gels)
diH₂O	4.0 mL	2.1 mL
4X Resolving/Stacking Buffer	2.5 mL	1.25 mL
40% Acrylamide/Bis- acrylamide	2.5 mL	0.5 mL
10% SDS	100 μL	50 μL
10% APS (freshly prepared)	50 μL	25 μL
TEMED	10 μL	5 μL

Procedure:

- Assemble the gel casting apparatus.
- Prepare the resolving gel solution by mixing the components in the order listed, adding APS and TEMED last to initiate polymerization.
- Immediately pour the resolving gel solution into the gel cassette to the desired height.
- Overlay the resolving gel with water-saturated isobutanol or water to ensure a flat surface.
- Allow the gel to polymerize for 30-60 minutes.
- Pour off the overlay and rinse with diH₂O.
- Prepare the stacking gel solution in the same manner as the resolving gel.
- Pour the stacking gel solution on top of the polymerized resolving gel.
- Insert the comb and allow the stacking gel to polymerize for 30 minutes.

Sample Preparation and Electrophoresis



- Mix your protein sample with an equal volume of 2X LDS Sample Buffer (or one-third volume of 4X buffer).
- Heat the samples at 70°C for 10 minutes.
- Assemble the gel cassette in the electrophoresis tank.
- Fill the inner and outer chambers with 1X Running Buffer.
- Load the prepared samples into the wells.
- Run the gel at a constant voltage (e.g., 150-200 V) until the dye front reaches the bottom of the gel.

Experimental Workflow

The following diagram outlines the major steps in performing a Bis-Tris SDS-PAGE experiment.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Preparing 10x TBE Electrophoresis buffer [protocols.io]
- 2. Interference of pH buffer with Pb2+-peripheral domain interactions: obstacle or opportunity? PMC [pmc.ncbi.nlm.nih.gov]
- 3. schwerlab.ucsf.edu [schwerlab.ucsf.edu]
- 4. TBE buffer Wikipedia [en.wikipedia.org]
- 5. Overview of Electrophoresis | Thermo Fisher Scientific CA [thermofisher.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Bis-Tris Methane Buffer: Properties and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1192420#bis-tris-methane-buffer-range-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com